Chloro(6-methoxydecan-5-yl)mercury

Description

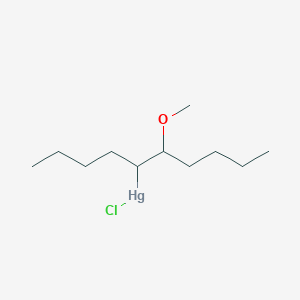

Chloro(6-methoxydecan-5-yl)mercury is an organomercury compound characterized by a decan-5-yl backbone substituted with a methoxy group at position 6 and a mercury-chloride moiety. Organomercury compounds are historically significant in synthetic chemistry and industrial applications, though their use has declined due to well-documented toxicity and environmental persistence . This compound’s structure combines a long alkyl chain (10 carbons) with a polar methoxy group, influencing its solubility, reactivity, and biological interactions.

Properties

CAS No. |

62594-84-7 |

|---|---|

Molecular Formula |

C11H23ClHgO |

Molecular Weight |

407.34 g/mol |

IUPAC Name |

chloro(6-methoxydecan-5-yl)mercury |

InChI |

InChI=1S/C11H23O.ClH.Hg/c1-4-6-8-10-11(12-3)9-7-5-2;;/h10-11H,4-9H2,1-3H3;1H;/q;;+1/p-1 |

InChI Key |

VVKAKPJTHQEAON-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(C(CCCC)[Hg]Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(6-methoxydecan-5-yl)mercury typically involves the reaction of mercury(II) chloride with 6-methoxydecan-5-ol in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

HgCl2+C10H21OCH3→C11H23ClHgO+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Chloro(6-methoxydecan-5-yl)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different mercury-containing products.

Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like thiols or amines can replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution with a thiol could produce a thiomercury compound.

Scientific Research Applications

Chloro(6-methoxydecan-5-yl)mercury has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific cellular pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(6-methoxydecan-5-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to inhibition or modification of enzyme activity. This interaction can affect various cellular pathways, making the compound useful in studying biochemical processes.

Comparison with Similar Compounds

Alkylmercury Halides with Methoxy Substituents

Chloro(6-methoxydecan-5-yl)mercury belongs to a subclass of alkylmercury halides with ether-functionalized side chains. Key analogs include:

Key Findings :

Cyclic and Aromatic Organomercury Compounds

Compounds with cyclic or aromatic substituents exhibit distinct electronic and steric effects:

Key Findings :

- Electronic Effects : The methoxy group in this compound is electron-donating, contrasting with electron-withdrawing groups (e.g., CF₃) that increase mercury’s electrophilic character .

- Toxicity Profile : Linear alkylmercury compounds like the target are more neurotoxic than cyclic analogs (e.g., cyclohexylmercury) due to easier membrane penetration .

Mercury Compounds with Mixed Functional Groups

Hybrid structures combining halides, esters, or amines highlight reactivity trends:

Key Findings :

- Polar Functional Groups : The methoxy group in this compound may slightly improve solubility in polar solvents compared to purely alkyl derivatives, though less effectively than hydroxyl groups .

- Environmental Persistence: Long alkyl chains paired with stable ether bonds (as in the target compound) likely result in slower degradation compared to hydroxy- or amino-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.